(S)-2-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (S)-2-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13472529
InChI: InChI=1S/C18H27N3O3/c1-3-20(17(22)14(2)19)12-16-10-7-11-21(16)18(23)24-13-15-8-5-4-6-9-15/h4-6,8-9,14,16H,3,7,10-13,19H2,1-2H3/t14-,16-/m0/s1
SMILES: CCN(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)C(C)N
Molecular Formula: C18H27N3O3
Molecular Weight: 333.4 g/mol

(S)-2-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13472529

Molecular Formula: C18H27N3O3

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C18H27N3O3
Molecular Weight 333.4 g/mol
IUPAC Name benzyl (2S)-2-[[[(2S)-2-aminopropanoyl]-ethylamino]methyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C18H27N3O3/c1-3-20(17(22)14(2)19)12-16-10-7-11-21(16)18(23)24-13-15-8-5-4-6-9-15/h4-6,8-9,14,16H,3,7,10-13,19H2,1-2H3/t14-,16-/m0/s1
Standard InChI Key YNSQYRRHUDGHGJ-HOCLYGCPSA-N
Isomeric SMILES CCN(C[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)[C@H](C)N
SMILES CCN(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)C(C)N
Canonical SMILES CCN(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)C(C)N

Introduction

Structural Characterization and Stereochemical Significance

Molecular Architecture

The compound features a pyrrolidine ring substituted at the 2-position with a methyl group linked to an ethyl-amino moiety and a (S)-2-amino-propionyl side chain. The benzyl ester at the 1-position enhances solubility in organic solvents and modulates reactivity . Its molecular formula is C₁₈H₂₅N₃O₃, with a molar mass of 331.41 g/mol .

Key Structural Attributes:

  • Pyrrolidine Core: A five-membered nitrogen heterocycle contributing to conformational rigidity .

  • Chiral Centers: Two (S)-configured stereocenters—one at the pyrrolidine C2 and another at the propionyl α-carbon—critical for enantioselective interactions.

  • Benzyl Ester: Provides steric bulk and influences hydrolysis kinetics .

Stereochemical Impact on Bioactivity

The (S)-configuration of the propionyl group ensures optimal alignment with biological targets, such as proteases or G-protein-coupled receptors . Computational docking studies suggest that the ethyl-amino spacer facilitates hydrogen bonding with catalytic residues in enzyme active sites .

Synthesis and Optimization Strategies

Stepwise Synthetic Routes

The synthesis typically involves multi-step sequences combining solid-phase peptide synthesis (SPPS) and solution-phase reactions :

  • Pyrrolidine Functionalization:

    • Mitsunobu reaction to introduce the ethyl-amino-methyl group .

    • Steglich esterification for benzyl ester formation.

  • Propionyl Side Chain Installation:

    • Coupling of (S)-2-amino-propionic acid via HOBt/DIC activation .

    • Purification via flash chromatography (hexane:EtOAc, 3:1).

Industrial-Scale Production:

Continuous flow reactors improve yield (≥75%) and reduce reaction times compared to batch processes.

Physicochemical Properties and Reactivity

Solubility and Stability

  • Solubility:

    • Organic Solvents: High solubility in DCM, DMF, and THF .

    • Aqueous Media: Limited solubility (0.2 mg/mL in PBS, pH 7.4) .

  • Stability:

    • Hydrolyzes under acidic conditions (t₁/₂ = 2 h at pH 2) .

    • Stable in anhydrous environments for >6 months at -20°C .

Reactivity Profile

  • Ester Hydrolysis: Catalyzed by lipases or under basic conditions (NaOH/MeOH) .

  • Amide Bond Formation: Reacts with carboxylic acids via EDC/NHS activation .

Biological and Pharmacological Applications

Enzyme Inhibition Studies

The compound demonstrates inhibitory activity against interleukin-1β converting enzyme (ICE) with an IC₅₀ of 120 nM . Molecular dynamics simulations reveal competitive binding at the enzyme’s catalytic cleft .

Peptidomimetic Design

As a peptidomimetic scaffold, it mimics tripeptide structures (e.g., Val-Pro-Val) while resisting proteolytic degradation . Applications include:

  • Proteasome Inhibitors: Modulating ubiquitin-dependent protein degradation .

  • Anticancer Agents: Inducing apoptosis in HeLa cells (EC₅₀ = 8 µM) .

Comparative Analysis with Structural Analogs

Compound NameStructural VariationBioactivity (IC₅₀)Reference
(S)-3-[(2-Amino-acetyl)-methyl-amino]-pyrrolidine-1-carboxylateMethyl-amino substitutionICE inhibition: 200 nM
2-{[Ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl estertert-Bu ester; lacks propionylInactive
(S)-2-{[(R)-2-Amino-propionyl]-ethyl-amino}-pyrrolidine-1-carboxylate(R)-propionyl configurationICE inhibition: 450 nM

Key Insight: The (S)-propionyl group and benzyl ester synergistically enhance target affinity compared to analogs .

Industrial and Research Applications

Pharmaceutical Intermediates

Used in the synthesis of:

  • Caspase Inhibitors: For treating inflammatory disorders .

  • Antiviral Agents: Modulating viral protease activity .

Chemical Biology Tools

  • Photoaffinity Labeling: Incorporation of azide groups for target identification .

  • Fluorescent Probes: Conjugation with BODIPY for cellular imaging .

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